Semapimod hydrochloride dihydrate, also known as CNI-1493, is an investigational compound with significant anti-inflammatory, immunomodulatory, antiviral, and antimalarial properties. It is primarily studied for its potential therapeutic applications in various inflammatory and autoimmune disorders, particularly Crohn's disease. Semapimod functions by inhibiting pro-inflammatory cytokine activity and modulating immune responses, making it a subject of interest in clinical research for conditions characterized by excessive inflammation .
Semapimod was developed at the Picower Institute for Medical Research and is currently licensed to Cytokine PharmaSciences. The compound belongs to the class of tetravalent guanylhydrazones and is categorized as a synthetic mitogen-activated protein kinase blocker. Its chemical formula is C34H60Cl4N18O4, with a molar mass of approximately 890.75 g/mol .
The synthesis of Semapimod involves several steps:
The molecular structure of Semapimod features a complex arrangement that contributes to its biological activity. Key structural data includes:
Semapimod engages in specific chemical reactions that underpin its mechanism of action:
The primary mechanism through which Semapimod exerts its effects involves modulation of inflammatory pathways via the cholinergic anti-inflammatory pathway. This process includes:
Semapimod hydrochloride dihydrate exhibits several notable physical and chemical properties:
Semapimod has been investigated for various scientific uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2